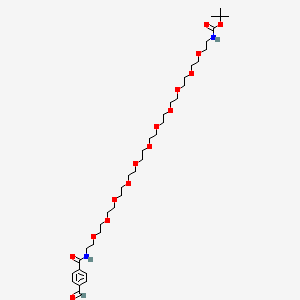

Ald-Ph-amido-PEG11-NH-Boc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSLXILMKJRJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ald-Ph-amido-PEG11-NH-Boc: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker of significant interest in the field of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This molecule incorporates three key chemical motifs: a benzaldehyde (B42025) group, a Boc-protected amine, and a discrete 11-unit polyethylene (B3416737) glycol (PEG) chain. This unique combination of features allows for the sequential and controlled conjugation of two different molecules, typically a targeting protein like an antibody and a therapeutic payload.

The benzaldehyde group provides a reactive handle for the formation of stable oxime bonds with aminooxy-functionalized molecules. The tert-butyloxycarbonyl (Boc) protected amine, upon deprotection, reveals a primary amine that can readily form stable amide bonds with carboxylic acids. The intervening PEG11 spacer is crucial for enhancing the solubility and pharmacokinetic properties of the resulting bioconjugate, mitigating potential aggregation, and providing spatial separation between the conjugated entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Data Presentation

The physicochemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful bioconjugation strategies.

| Property | Value |

| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate[1] |

| CAS Number | 1245813-70-0 |

| Molecular Formula | C37H64N2O15 |

| Molecular Weight | 776.91 g/mol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid or oil |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. The PEG chain imparts some aqueous solubility. |

Applications in Antibody-Drug Conjugate (ADC) Development

The rational design of ADCs relies on the careful selection of a linker that ensures stability in circulation and allows for the efficient release of the payload at the target site. This compound serves as a non-cleavable linker, forming a stable amide bond with the antibody.[1][2] The use of a PEG spacer in ADC linkers is a well-established strategy to improve the overall properties of the conjugate.[3][4][]

Key Advantages of the PEG11 Spacer:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of ADCs, especially those carrying hydrophobic payloads, thereby reducing the propensity for aggregation.[6][7]

-

Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life.[3][7]

-

Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an adverse immune response.

-

Spatial Separation: The 11-unit PEG chain provides a flexible spacer between the antibody and the cytotoxic drug, which can minimize interference with the antibody's antigen-binding affinity.

Experimental Protocols

The successful use of this compound in ADC synthesis involves a series of well-defined steps. The following protocols provide a general framework for the key chemical transformations.

Boc Deprotection of the Amine

This procedure unmasks the primary amine, making it available for conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker).

-

Add TFA to the solution (e.g., a 20-50% v/v solution of TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected linker, Ald-Ph-amido-PEG11-NH2. The product should be used immediately or stored under an inert atmosphere at -20°C.

Oxime Ligation for Payload Conjugation

This protocol describes the conjugation of an aminooxy-functionalized payload to the aldehyde group of the linker.

Materials:

-

This compound (or the deprotected version if the payload is conjugated after antibody attachment)

-

Aminooxy-functionalized payload

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Aniline (B41778) (as a catalyst, optional but recommended)

-

Reaction buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4.5-5.5)

-

HPLC for purification

Procedure:

-

Dissolve the this compound and the aminooxy-functionalized payload in a minimal amount of DMF or DMSO.

-

Add the reaction buffer to the mixture. The final concentration of the reactants should be in the range of 1-10 mM.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the formation of the oxime bond by LC-MS.

-

Purify the resulting linker-payload conjugate by reverse-phase HPLC.

Antibody Conjugation via Amide Bond Formation

This protocol outlines the conjugation of the deprotected linker (already attached to the payload) to the carboxylic acid residues of an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected linker-payload conjugate

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Exchange the antibody into an amine-free buffer such as MES buffer at pH 6.0.

-

Prepare a stock solution of the deprotected linker-payload conjugate in an organic solvent like DMSO.

-

Activate the carboxylic acid groups on the antibody by adding a molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

-

Add the linker-payload solution to the activated antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

-

Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

Mandatory Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates a common workflow for the synthesis of an ADC using this compound, where the payload is first attached to the linker, followed by conjugation to the antibody.

Caption: Workflow for ADC synthesis using this compound.

Hypothetical Signaling Pathway of a Resulting ADC

This diagram illustrates the mechanism of action of a hypothetical ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell, leading to the inhibition of a pro-survival signaling pathway.

Caption: ADC targeting an RTK and inhibiting pro-survival signaling.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 3. adcreview.com [adcreview.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]

- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

An In-depth Technical Guide to Ald-Ph-amido-PEG11-NH-Boc: A Non-Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Ald-Ph-amido-PEG11-NH-Boc, a heterobifunctional linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical characteristics, a representative experimental protocol for its use in ADC synthesis, and the logical framework for its application in targeted cancer therapy.

Core Chemical Structure and Properties

This compound is a non-cleavable linker featuring a terminal benzaldehyde (B42025) group and a Boc-protected amine, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This specific architecture imparts desirable properties for ADC development, including enhanced solubility and stability.[]

The key functional components of this linker are:

-

Benzaldehyde (Ald-Ph): This group provides a reactive handle for conjugation to payloads modified with an aminooxy group, forming a stable oxime linkage.[4][5] This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of both the antibody and the cytotoxic payload.[4][6]

-

Amido Linkage: This stable amide bond connects the phenyl group to the PEG spacer.

-

PEG11 Spacer: The 11-unit polyethylene glycol chain is a hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC.[][7][8] PEG linkers can reduce aggregation, prolong circulation half-life, and minimize immunogenicity.[]

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a sequential conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a payload or other molecules.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | tert-butyl N-{35-[(4-formylphenyl)formamido]-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl}carbamate | [2] |

| CAS Number | 1245813-70-0 | [2] |

| Molecular Formula | C37H64N2O15 | [2] |

| Molecular Weight | 776.91 g/mol | [2] |

| Appearance | Solid Powder | |

| Purity | ≥98% | |

| Storage | Dry, dark, and at -20°C for long-term storage. |

Role in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a critical bridge in the construction of ADCs. The logical workflow for its use involves a multi-step process that leverages its bifunctional nature.

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

The following is a representative, multi-stage protocol for the synthesis of an ADC using this compound. Specific conditions may require optimization based on the payload and antibody used.

Boc Deprotection of the Linker

-

Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM).

-

Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Purification: Purify the resulting Ald-Ph-amido-PEG11-NH2 by reverse-phase HPLC.

-

Characterization: Confirm the identity of the deprotected linker by mass spectrometry.

Conjugation of the Deprotected Linker to an Aminooxy-Modified Payload

-

Reagent Preparation:

-

Dissolve the deprotected linker (Ald-Ph-amido-PEG11-NH2) in an appropriate buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5.[4]

-

Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO).

-

-

Conjugation Reaction:

-

Purification: Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.

-

Characterization: Verify the formation of the linker-payload conjugate and the stable oxime bond via mass spectrometry.

Activation of the Linker-Payload for Antibody Conjugation

-

NHS Ester Formation: To conjugate the linker-payload to the lysine residues of an antibody, the terminal amine of the linker-payload can be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Reaction: React the linker-payload with an excess of an NHS-ester activating agent (e.g., disuccinimidyl suberate) in the presence of a coupling agent like DCC or EDC in an anhydrous organic solvent (e.g., DMF).

-

Purification: Purify the activated linker-payload by precipitation or chromatography.

Conjugation to the Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as PBS at a pH of 7.4-8.0.

-

Conjugation: Add the activated linker-payload (dissolved in a small amount of a co-solvent like DMSO) to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Remove unreacted linker-payload and purify the ADC using size-exclusion chromatography (SEC).[9]

-

Characterization:

-

Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the identity and integrity of the ADC by mass spectrometry.

-

Structure and Mechanism of Action of the Resulting ADC

The final ADC consists of the antibody, the Ald-Ph-amido-PEG11 linker, and the cytotoxic payload, forming a stable conjugate.

Caption: Structure of an ADC with this compound.

As a non-cleavable linker, the payload is released upon lysosomal degradation of the entire antibody-linker complex after internalization into the target cancer cell. This mechanism minimizes premature drug release in circulation, potentially improving the therapeutic index.

Caption: Mechanism of action for a non-cleavable ADC.

Quantitative Data on PEG Linkers in ADCs

While specific data for this compound is proprietary to its users, the literature provides valuable insights into the impact of PEG linker length and architecture on ADC performance.

Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) in Rats | Reference |

| No PEG | ~15 | [9] |

| PEG2 | ~10 | [9] |

| PEG4 | ~7 | [9] |

| PEG8 | ~5 | [9] |

| PEG12 | ~5 | [9] |

| PEG24 | ~5 | [9] |

This data suggests that increasing the PEG linker length generally decreases the clearance rate of the ADC, with a plateau observed around 8 PEG units.[9]

Impact of PEG Linker Architecture on ADC Clearance (DAR 8)

| Linker Architecture | Clearance (mL/day/kg) | Reference |

| Linear (L-PEG24) | High | [9] |

| Pendant (P-(PEG12)2) | Low | [9] |

A branched or pendant PEG configuration can be more effective at shielding a hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.[9]

Impact of PEG Linker Length on In Vitro Cytotoxicity

| Conjugate | Fold Reduction in Cytotoxicity vs. No PEG | Reference |

| 4 kDa PEG Linker | 4.5-fold | [9][10] |

| 10 kDa PEG Linker | 22-fold | [9][10] |

The inclusion of long PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, highlighting a trade-off between improved pharmacokinetics and potency that must be optimized for each specific ADC.[9][10]

Conclusion

This compound is a well-defined, versatile linker for the development of stable and effective antibody-drug conjugates. Its benzaldehyde functionality allows for a specific and stable oxime linkage to aminooxy-modified payloads, while the PEG11 spacer enhances the overall physicochemical properties of the ADC. The Boc-protected amine offers the flexibility for sequential conjugation strategies. The provided protocols and data serve as a foundational guide for researchers and scientists in the rational design and synthesis of novel ADCs for targeted therapies. As with any complex bioconjugation, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving a successful therapeutic candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ald-Ph-amido-PEG11-NH-Boc

This technical guide provides an in-depth overview of the chemical and physical properties of Ald-Ph-amido-PEG11-NH-Boc, a significant bifunctional linker used in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Compound Data

This compound is a non-cleavable linker containing an 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This linker is primarily utilized in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the covalent attachment of a cytotoxic payload to an antibody.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, allowing for subsequent conjugation. The aldehyde group provides a reactive handle for conjugation with molecules containing amine, hydrazide, or aminooxy functionalities.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 776.91 g/mol | [1][2] |

| Molecular Formula | C37H64N2O15 | [1][2] |

| CAS Number | 1245813-70-0 | [1] |

Experimental Protocols

The utilization of this compound in the synthesis of antibody-drug conjugates involves a series of well-defined steps. A general experimental workflow is outlined below.

1. Deprotection of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) protecting group is typically removed from the terminal amine of the PEG linker under mild acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

-

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Add a solution of TFA in DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.

-

2. Conjugation to a Cytotoxic Payload:

The newly exposed amine on the PEG linker can be conjugated to a cytotoxic drug that has a reactive functional group, such as a carboxylic acid, to form a stable amide bond. This step typically requires an activating agent for the carboxylic acid.

-

Materials:

-

Deprotected Ald-Ph-amido-PEG11-NH2

-

Cytotoxic drug with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF.

-

Add the coupling agent (e.g., HATU) and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected Ald-Ph-amido-PEG11-NH2 in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction by an appropriate analytical method (e.g., LC-MS).

-

Purify the resulting linker-payload conjugate using column chromatography.

-

3. Antibody Conjugation (Reductive Amination):

The aldehyde group on the phenyl ring of the linker-payload conjugate is then used to attach to lysine (B10760008) residues on an antibody via reductive amination.

-

Materials:

-

Purified linker-payload conjugate

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sodium cyanoborohydride (NaCNBH3) or a similar reducing agent

-

-

Procedure:

-

Dissolve the linker-payload conjugate in a buffer-miscible solvent (e.g., DMSO).

-

Add the linker-payload solution to the antibody solution at a specific molar ratio.

-

Add the reducing agent (e.g., sodium cyanoborohydride) to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 12-24 hours).

-

Quench the reaction by adding an appropriate quenching agent.

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated linker-payload and other impurities.

-

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for the synthesis of an antibody-drug conjugate using this compound and a conceptual signaling pathway of ADC action.

Caption: A conceptual workflow for the synthesis of an antibody-drug conjugate.

Caption: A simplified signaling pathway for ADC-mediated cell killing.

References

The Aldehyde Group in PEG Linkers: A Technical Guide to Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the aldehyde functional group in polyethylene (B3416737) glycol (PEG) linkers. Aldehyde-terminated PEGs are versatile reagents in bioconjugation, offering a unique combination of reactivity, selectivity, and stability that is highly advantageous in the development of protein therapeutics, antibody-drug conjugates (ADCs), and advanced drug delivery systems. This document provides a comprehensive overview of the core chemistry, quantitative data on reaction kinetics and bond stability, detailed experimental protocols, and visual representations of key processes to empower researchers in their application of this powerful technology.

Core Principles of Aldehyde Group Functionality in PEG Linkers

The terminal aldehyde group (-CHO) on a PEG linker is a highly reactive electrophile that readily participates in nucleophilic addition reactions with various functional groups present on biomolecules. This reactivity is the cornerstone of its utility in bioconjugation. The primary targets for aldehyde-functionalized PEGs are primary amines, hydrazides, and aminooxy groups, leading to the formation of imine (Schiff base), hydrazone, and oxime linkages, respectively.

The polyethylene glycol backbone imparts several beneficial properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The length of the PEG chain is a critical parameter that can be modulated to control the steric hindrance, solubility, and in vivo half-life of the bioconjugate.[2][3]

Reaction with Primary Amines: Reductive Amination

PEG aldehydes react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form an imine bond (C=N), also known as a Schiff base.[4][5] This reaction is reversible and the resulting imine can be unstable. To form a stable secondary amine linkage, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced in a process called reductive amination.[6][7]

A key advantage of this chemistry is the ability to achieve site-specific modification of the N-terminus of a protein by controlling the reaction pH.[4][8][9] Due to the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine, the reaction can be directed to the N-terminus at a slightly acidic pH (around 5-6).[4][8]

Reaction with Hydrazides and Aminooxy Groups

Aldehyde-functionalized PEGs can also react with hydrazide (-CONHNH₂) and aminooxy (-ONH₂) moieties to form hydrazone and oxime linkages, respectively.[10][11] These reactions are highly efficient and can proceed under mild, aqueous conditions, making them ideal for bioconjugation.[12]

-

Hydrazone linkage: Formed by the reaction of an aldehyde with a hydrazide. This bond is generally stable at physiological pH but can be designed to be cleavable under acidic conditions, a property that is exploited in controlled drug release systems.[12][13]

-

Oxime linkage: Formed by the reaction of an aldehyde with an aminooxy group. Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds, making them suitable for applications requiring long-term stability in vivo.[13][14][15]

Quantitative Data on Aldehyde-PEG Linker Performance

The selection of an appropriate PEG-aldehyde linker and conjugation strategy is informed by quantitative data on reaction kinetics and the stability of the resulting covalent bond. The following tables summarize key data from the literature to aid in this decision-making process.

Table 1: Comparative Hydrolytic Stability of Imine, Hydrazone, and Oxime Bonds

| Linkage Type | Relative Stability | Conditions for Cleavage | Key Characteristics |

| Imine (Schiff Base) | Low | Readily hydrolyzes in aqueous environments | Requires reduction to a secondary amine for stability.[5] |

| Hydrazone | Moderate | Susceptible to hydrolysis under acidic conditions (pH < 6).[12][13] | Useful for acid-cleavable drug release strategies.[12][13] Rate constant for hydrolysis is ~1000-fold higher than for oximes.[13] |

| Oxime | High | Very stable under physiological conditions.[14][15] | Preferred for applications requiring high stability in vivo.[13][14] |

Table 2: Influence of PEG-Aldehyde Molecular Weight on Reaction Kinetics

| PEG-Aldehyde MW | Protein | Molar Excess of PEG | Reaction Time (Approximate) | Observations |

| 5 kDa | scFv | 5-fold | ~350 minutes | Reaction proceeds to form mono- and di-PEGylated products.[16] |

| 5 kDa | Lysozyme | 2-fold | ~20 hours | Reaction modeling shows good correlation with experimental data at pH 7.[16] |

| 30 kDa | scFv | 5-fold | Slower than 5 kDa | Increased steric hindrance from the larger PEG chain can slow the reaction rate.[16] |

| 30 kDa | Lysozyme | 2-fold | Slower than 5 kDa | Demonstrates the impact of PEG size on reaction kinetics.[16] |

Experimental Protocols

The following are detailed methodologies for key experiments involving aldehyde-functionalized PEG linkers.

Site-Specific N-Terminal PEGylation of a Protein

This protocol describes the reductive amination of a protein to achieve preferential PEGylation at the N-terminus.

Materials:

-

Protein of interest

-

m-PEG-aldehyde (e.g., m-PEG-propionaldehyde)

-

Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 5.0-6.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)

-

Quenching Solution: 1 M Tris-HCl, pH 7.4

-

Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]

-

PEG-Aldehyde Addition: Add the desired m-PEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.[2]

-

Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.[2][6]

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.[2] Reaction progress can be monitored by SDS-PAGE or HPLC.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted aldehyde groups.[6]

-

Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion or ion-exchange chromatography. The choice of chromatography will depend on the properties of the protein and the PEGylated conjugate.[2]

-

Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.[6] The biological activity of the PEGylated protein should be assessed using a relevant functional assay.[6]

Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the PEGylation of nanoparticles presenting primary amine groups on their surface.

Materials:

-

Amine-functionalized nanoparticles

-

m-PEG-aldehyde

-

Reaction Buffer: Amine-free aqueous buffer, pH 6.0-8.5[17]

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Quenching Solution: 100 mM glycine (B1666218) or Tris buffer[18]

-

Purification method: Centrifugal filtration, dialysis, or size-exclusion chromatography[18]

Procedure:

-

Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

-

PEG-Aldehyde Addition: Add the m-PEG-aldehyde solution to the nanoparticle suspension. A 10-50 fold molar excess of PEG over the estimated surface amine groups is a recommended starting point.[18]

-

Schiff Base Formation: Incubate the mixture at room temperature for 30 minutes with gentle stirring.[18]

-

Reduction: Add sodium cyanoborohydride to the reaction mixture.

-

Incubation: Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.[17]

-

Quenching the Reaction: Add the quenching solution to consume any unreacted aldehyde groups and incubate for 30 minutes at room temperature.[18]

-

Purification: Purify the PEGylated nanoparticles using an appropriate method such as centrifugal filtration, dialysis, or size-exclusion chromatography to remove excess PEG and reagents.[18]

-

Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and surface properties to confirm successful PEGylation.

Visualizing Key Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core reaction pathways, a typical experimental workflow, and the logical considerations for selecting a PEG-aldehyde linker.

Reaction Pathways of Aldehyde-Functionalized PEG Linkers

Caption: Reaction pathways of PEG-aldehyde with primary amines, hydrazides, and aminooxy groups.

Experimental Workflow for N-Terminal Protein PEGylation

Caption: A typical experimental workflow for the N-terminal PEGylation of a protein.

Decision Tree for Aldehyde-PEG Linker Strategy

Caption: A decision-making guide for selecting an appropriate aldehyde-PEG linker strategy.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structure and comparative stability of β-hydrazono, oximino methyl ether and imino boronates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]

- 11. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 12. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]

- 18. benchchem.com [benchchem.com]

The Strategic Role of Boc-Protected Amines in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a cornerstone of modern bioconjugation, enabling the precise and controlled synthesis of complex biomolecular architectures. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group holds a prominent position due to its reliability and versatility. This technical guide provides a comprehensive overview of the role of Boc-protected amines in bioconjugation, detailing the underlying chemical principles, experimental protocols, and key applications in drug development and research.

Core Principles of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide synthesis and the construction of bioconjugates.[1] Its primary function is to temporarily block the nucleophilic nature of the amine, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1]

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base.[2] The reaction is generally efficient, proceeding under mild conditions with high yields.[3]

Deprotection: The key advantage of the Boc group lies in its lability under acidic conditions.[1] Treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), efficiently removes the Boc group, regenerating the free amine.[2][3] The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[2][4] This selective removal under acidic conditions makes it orthogonal to other protecting groups that are sensitive to basic conditions, such as the Fmoc group.[][6][]

Boc vs. Fmoc: A Comparative Overview

In the realm of solid-phase peptide synthesis (SPPS) and bioconjugation, the choice between Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that influences the overall synthetic approach.

| Feature | Boc Strategy | Fmoc Strategy |

| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[8][9] | Mild Base (e.g., 20% piperidine (B6355638) in DMF)[6][8] |

| Orthogonality | Orthogonal to base-labile groups.[10] | Orthogonal to acid-labile groups (e.g., tBu, Trt).[] |

| Side-Chain Protection | Typically benzyl-based, removed with strong acid (HF).[][11] | Typically tert-butyl-based, removed with strong acid (TFA).[] |

| Advantages | Robust and well-established, can be advantageous for hydrophobic peptides.[12][13] | Milder deprotection conditions, compatible with a wider range of acid-sensitive functionalities.[6][] |

| Disadvantages | Requires harsh acidic conditions for final cleavage, potentially damaging sensitive molecules.[8][12] | Can be problematic for peptides prone to aggregation under basic conditions. |

Experimental Protocols

The following sections provide detailed methodologies for the protection, deprotection, and subsequent conjugation of Boc-protected amines.

This protocol describes a general procedure for the protection of a primary or secondary amine using Boc anhydride.

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate)[2][3]

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), water)[2][3]

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add 1.1 to 1.5 equivalents of the base to the solution.

-

Add 1.1 to 1.2 equivalents of Boc₂O to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the Boc-protected product using column chromatography on silica (B1680970) gel.

This protocol outlines the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)[2]

-

Dichloromethane (DCM)[2]

-

Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, anisole) for sensitive residues[10]

Procedure:

-

Dissolve the Boc-protected substrate in DCM.

-

For substrates containing acid-sensitive residues (e.g., Trp, Met, Cys), add appropriate scavengers. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]

-

Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).[9]

-

Stir the reaction at room temperature for 30-60 minutes.[9][14]

-

Monitor the deprotection by TLC or mass spectrometry.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a base like triethylamine.[14]

This protocol describes a general workflow for conjugating two biomolecules (e.g., an antibody and a drug) using a heterobifunctional linker containing a Boc-protected amine, such as Boc-amino-PEG3-SSPy.[1][15]

Part A: Drug-Linker Conjugation

-

Deprotect the Boc group on the linker as described in Protocol 3.2 to reveal the primary amine.

-

Activate the carboxyl group of the drug molecule using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

-

React the activated drug with the deprotected linker in an appropriate buffer (e.g., pH 7.4-8.5) to form a stable amide bond.

-

Purify the drug-linker conjugate by HPLC.

Part B: Antibody-Drug Conjugate (ADC) Formation

-

Reduce a portion of the disulfide bonds on the antibody using a mild reducing agent like dithiothreitol (B142953) (DTT) to generate free thiol groups.

-

React the purified drug-linker conjugate (containing the thiol-reactive pyridyl disulfide group) with the reduced antibody.[15]

-

The reaction is typically carried out in a buffer at pH 7.0-7.5.

-

Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.[15]

Applications in Bioconjugation and Drug Development

The strategic use of Boc-protected amines is integral to several key areas of bioconjugation and drug development.

In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group.[9][11] This group is removed at each cycle with TFA, allowing for the sequential addition of the next Boc-protected amino acid.[10] While largely superseded by Fmoc chemistry for many applications, the Boc strategy remains valuable for the synthesis of certain peptides, particularly those that are hydrophobic or prone to aggregation.[12][13]

Boc-protected heterobifunctional linkers are crucial for the controlled and sequential construction of ADCs.[1][15][16] The Boc group allows for the initial conjugation of a potent cytotoxic drug to the linker.[1] Following purification, the Boc group is removed, and the newly exposed amine can be used to attach the linker-drug complex to a targeting antibody, often through a thiol-maleimide or disulfide exchange reaction.[15] This stepwise approach ensures a more homogenous product with a defined drug-to-antibody ratio (DAR).[15]

Boc-protected amino-modified nucleosides can be incorporated into synthetic oligonucleotides.[14] After synthesis and purification of the oligonucleotide, the Boc group is removed to expose a primary amine. This amine serves as a specific handle for conjugation to various molecules, including fluorescent dyes, biotin, or therapeutic agents, enabling applications in diagnostics and targeted therapies.[14]

Quantitative Data Summary

The efficiency of Boc deprotection is critical for the overall success of a bioconjugation strategy. The following table summarizes typical conditions and outcomes for Boc deprotection.

| Substrate Type | Deprotection Reagent | Time | Temperature | Typical Yield | Reference |

| N-Boc protected amine | 50% TFA in DCM | 30 min | Room Temp | >95% | [9][17] |

| Boc-protected oligonucleotide | 80% aqueous TFA | 30 min | Room Temp | High | [14] |

| Boc-protected cyclosulfamides | 10% heteropolyacid in DCM | 15-30 min | Room Temp | Quantitative | [18] |

| N-Boc protected amino acid ester | 20% TFA in DCM | 2.5 hours | 0°C to RT | Variable, potential for side reactions | [19] |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Boc-protected amines in bioconjugation.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Workflow for ADC synthesis using a Boc-protected linker.

Caption: Orthogonal protection in Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. lifetein.com [lifetein.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Reddit - The heart of the internet [reddit.com]

Introduction to heterobifunctional PEG linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Executive Summary

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern drug development and bioconjugation, serving as molecular bridges that connect two different molecules with high specificity and efficiency.[1][2] Comprising a biocompatible PEG backbone of tunable length and two distinct terminal functional groups, these linkers offer profound advantages in the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2] Key benefits imparted by heterobifunctional PEG linkers include enhanced hydrophilicity, extended pharmacokinetic half-life, reduced immunogenicity, and precise control over the distance between conjugated species.[2][3] This guide provides a comprehensive technical overview of the core properties, common types, and primary applications of heterobifunctional PEG linkers. It further presents quantitative data on their characteristics, detailed experimental protocols for their use in bioconjugation, and diagrams illustrating their fundamental roles and associated workflows.

Introduction to Heterobifunctional PEG Linkers

What are PEG Linkers?

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−).[3][4] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy in pharmaceuticals to improve the therapeutic profile of proteins, peptides, and small molecule drugs.[4][5] Key properties conferred by PEGylation include:

-

Increased Solubility : The hydrophilic nature of PEG enhances the water solubility of hydrophobic molecules, preventing aggregation.[1][6]

-

Reduced Immunogenicity : PEG forms a hydration shell around the conjugated molecule, masking it from the host's immune system.[1][3]

-

Extended Circulation Time : The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, prolonging their time in circulation.[5][7]

Defining "Heterobifunctional"

While PEG linkers can have identical reactive groups at both ends (homobifunctional), heterobifunctional PEGs possess two different terminal functional groups.[5][] This dual reactivity is their defining feature, allowing for the sequential and controlled conjugation of two distinct molecular entities.[2] For example, one end of the linker can be designed to react specifically with an amine group on an antibody, while the other end is tailored to react with a thiol group on a cytotoxic drug.[1] This ensures precise, site-specific conjugation, which is critical for the efficacy and safety of complex biologics.[1]

Core Structure

The fundamental structure of a heterobifunctional PEG linker consists of three key components: a central PEG spacer flanked by two different reactive functional groups (X and Y), represented as X-PEG-Y.[9]

-

Functional Group X : The first reactive group, designed to bind to the first target molecule (e.g., an antibody).

-

PEG Spacer : A chain of ethylene glycol units. The length of this chain is customizable and influences the linker's flexibility, solubility, and the spatial distance between the conjugated molecules.[1][]

-

Functional Group Y : The second reactive group, which binds to the second target molecule (e.g., a therapeutic payload).

Caption: Core components of a heterobifunctional PEG linker.

Properties and Advantages

The unique structure of heterobifunctional PEG linkers imparts several beneficial properties that are highly advantageous in drug development.

-

Enhanced Solubility and Stability : PEG linkers significantly improve the hydrophilicity of conjugated molecules, which is particularly beneficial for hydrophobic drugs that are otherwise difficult to formulate.[1] This increased water solubility reduces the risk of aggregation.[2] The PEG chain also shields the therapeutic payload from enzymatic degradation, enhancing its stability in vivo.[6]

-

Improved Pharmacokinetics : By increasing the overall size of the conjugate, PEG linkers reduce the rate of kidney filtration, leading to a longer circulation half-life.[5] This allows for less frequent dosing and sustained exposure of the therapeutic at the target site.

-

Reduced Immunogenicity : The "stealth" properties of the PEG chain help the conjugate evade recognition by the immune system, lowering the risk of an adverse immune response.[1][3]

-

Precise Spatial Control : The length of the PEG spacer can be precisely controlled. This allows for the optimization of the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of both components and avoiding steric hindrance.[2]

-

Dual Reactivity for Controlled Conjugation : The ability to perform sequential reactions with two different functional groups allows for the construction of well-defined bioconjugates with a specific drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.[1][2]

Types of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers can be classified based on their reactive functional groups or their in vivo stability.

Classification by Functional Groups

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues).

Classification by Stability: Cleavable vs. Non-Cleavable

Linkers can be designed to be stable or to break apart under specific physiological conditions.

-

Cleavable Linkers : These linkers contain a trigger that allows for the release of the payload under specific conditions, such as the acidic environment of a lysosome or the presence of certain enzymes inside a target cell.[] This targeted release minimizes systemic toxicity by ensuring the drug is activated primarily at the site of action.[11][12]

-

Non-Cleavable Linkers : These form a permanent, stable bond between the drug and the targeting moiety.[11][12] The payload is typically released only after the complete degradation of the targeting protein (e.g., an antibody) within the lysosome.[13] This approach offers exceptional stability in circulation.[11]

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of several classes of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells.[14] Heterobifunctional PEG linkers are pivotal in ADC design, connecting the antibody to the drug.[1][15] They improve the ADC's solubility, stability, and pharmacokinetic profile, and their length can be optimized to balance efficacy and safety.[2]

Caption: Mechanism of action for a typical antibody-drug conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. Heterobifunctional PEG linkers are frequently used to provide the necessary length and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase together, facilitating ubiquitination and subsequent degradation.[2]

Peptide-Drug Conjugates (PDCs)

Similar to ADCs, PDCs use peptides as targeting agents to deliver drugs.[] Peptides offer advantages such as smaller size and better tumor penetration.[] PEG linkers enhance the stability and half-life of PDCs, protecting the peptide from enzymatic degradation and improving the overall therapeutic profile.[]

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are used to attach drugs or targeting ligands to the surface of nanoparticles.[1] The PEG layer provides a "stealth" coating that helps the nanoparticle evade the immune system, while the terminal functional group allows for precise attachment of a targeting molecule to guide the nanoparticle to the desired tissue.[1]

Quantitative Data Summary

The properties of heterobifunctional PEG linkers can be precisely tuned. The tables below summarize key quantitative and qualitative data.

Table 1: Common Heterobifunctional PEG Linker Functional Groups and Their Targets

| Functional Group | Abbreviation | Reactive Toward | Resulting Bond | pH for Reaction |

|---|---|---|---|---|

| N-Hydroxysuccinimide Ester | NHS | Primary Amines (-NH₂) | Amide | 7.0 - 8.5 |

| Maleimide (B117702) | MAL | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 |

| Alkyne | - | Azides (-N₃) | Triazole (via Click Chemistry) | Neutral |

| Azide | -N₃ | Alkynes | Triazole (via Click Chemistry) | Neutral |

| Dibenzocyclooctyne | DBCO | Azides (-N₃) | Triazole (Copper-Free Click) | Neutral |

| Aldehyde | -CHO | Amines (-NH₂), Hydrazides | Imine (Schiff Base), Hydrazone | 5.0 - 7.0 |

| Carboxyl | -COOH | Primary Amines (-NH₂) | Amide (with activator like EDC) | 4.5 - 6.0 |

| Orthopyridyl Disulfide | OPSS | Thiols/Sulfhydryls (-SH) | Disulfide (Cleavable) | Neutral |

Table 2: Illustrative Impact of PEG Chain Length on Conjugate Properties This table provides representative data based on published findings, such as those observing the effects of 4 kDa vs. 10 kDa PEG linkers on affibody-drug conjugates.[17] The exact values will vary depending on the specific conjugate.

| Property | Short PEG Linker (~2 kDa) | Medium PEG Linker (~5 kDa) | Long PEG Linker (~10 kDa) | Trend with Increasing Length |

| Solubility | Good | Excellent | Excellent | Increases |

| Circulation Half-Life | Moderately Increased | Significantly Increased | Maximally Increased | Increases significantly[17] |

| Immunogenicity | Reduced | Significantly Reduced | Maximally Reduced | Decreases |

| Steric Hindrance | Low | Moderate | High | Increases |

| Payload Activity | High | Moderate | Potentially Reduced | May decrease due to hindrance[17] |

| Off-Target Toxicity | Moderate | Low | Very Low | Decreases[17] |

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional linker (e.g., NHS-PEG-Maleimide).

Protocol: Two-Step Antibody-Drug Conjugation

Objective: To conjugate a thiol-containing drug to an antibody via an NHS-PEG-Maleimide linker.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug payload

-

Reaction buffers (e.g., PBS, pH 7.4; PBS with EDTA, pH 6.8)

-

Quenching reagent (e.g., Tris or glycine)

-

Reducing agent (e.g., TCEP) for antibody hinge disulfide reduction (optional, for site-specific conjugation)

Procedure:

Step 1: Reaction of Linker with Antibody (Amine Reaction)

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.4.

-

Dissolve the NHS-PEG-Maleimide linker in a dry, aprotic solvent (e.g., DMSO) immediately before use.

-

Add the linker solution to the antibody solution at a specific molar excess (e.g., 5:1 to 10:1 linker-to-antibody ratio).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

(Optional) Quench the reaction by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted NHS esters.

-

Remove the excess, unreacted linker immediately via dialysis or size-exclusion chromatography (SEC). The product is a maleimide-activated antibody.

Step 2: Conjugation of Drug to Activated Antibody (Thiol Reaction)

-

Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO).

-

Add the drug solution to the purified maleimide-activated antibody solution at a slight molar excess (e.g., 1.5:1 drug-to-maleimide ratio).

-

Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) Quench any unreacted maleimide groups by adding a thiol-containing compound like N-acetylcysteine.

Purification of the Final ADC

Purification is critical to remove unreacted drug, linker, and any aggregates.[18][]

-

Size-Exclusion Chromatography (SEC) : This is the most common method. It effectively separates the larger ADC from smaller, unreacted components based on molecular size.[18][]

-

Ion-Exchange Chromatography (IEX) : This technique separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate ADC species with different drug-to-antibody ratios (DAR).[]

-

Hydrophobic Interaction Chromatography (HIC) : HIC separates based on hydrophobicity. As the drug payload is often hydrophobic, HIC is a powerful tool for characterizing and purifying ADCs with different DARs.[]

Characterization of the ADC

-

Mass Spectrometry (MS) : Provides the molecular weight of the final conjugate, confirming successful conjugation and allowing for the determination of the DAR distribution.[18]

-

High-Performance Liquid Chromatography (HPLC) : Techniques like SEC-HPLC and RP-HPLC are used to assess the purity, aggregation level, and integrity of the final ADC product.[18]

-

Functional Assays : In vitro cell-based assays are performed to confirm that the ADC retains its ability to bind to its target antigen and that the cytotoxic payload is effective.

Caption: General experimental workflow for ADC synthesis.

Conclusion

Heterobifunctional PEG linkers are a cornerstone technology in the field of bioconjugation and advanced drug delivery.[15] Their unique ability to connect distinct molecular entities in a controlled manner, combined with the inherent benefits of the PEG polymer, has enabled the development of more effective and safer therapeutics.[1] From improving the pharmacokinetic profiles of ADCs to providing the optimal spatial arrangement in PROTACs, these linkers address many of the critical challenges in modern medicine.[1][2] As drug development continues to move towards highly targeted and complex biological constructs, the versatility and reliability of heterobifunctional PEG linkers will ensure they remain an indispensable tool for researchers and scientists.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. PEGylation - Wikipedia [en.wikipedia.org]

- 6. purepeg.com [purepeg.com]

- 7. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 9. Heterobifunctional PEG [jenkemusa.com]

- 11. purepeg.com [purepeg.com]

- 12. purepeg.com [purepeg.com]

- 13. Cleavable & Non-Cleavable PEG Linkers for XDCs | Biopharma PEG [biochempeg.com]

- 14. purepeg.com [purepeg.com]

- 15. purepeg.com [purepeg.com]

- 17. mdpi.com [mdpi.com]

- 18. pharmiweb.com [pharmiweb.com]

The Critical Role of Aldehyde-PEG-Amine Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker element, a critical component that bridges a target protein-binding ligand with an E3 ubiquitin ligase-recruiting moiety. Among the diverse array of linker architectures, aldehyde-PEG-amine linkers have garnered significant attention due to their unique combination of biocompatibility, tunable length, and versatile reactivity. This in-depth technical guide explores the core principles of aldehyde-PEG-amine linkers in TPD, providing a comprehensive overview of their synthesis, mechanism of action, and application. We present a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to empower researchers in the rational design of next-generation protein degraders.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation is a therapeutic strategy that harnesses the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules that exemplify this approach. They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]

The linker is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC.[4] Its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the degrader, such as solubility and cell permeability.[3][4] Polyethylene glycol (PEG) has emerged as a popular linker component due to its hydrophilicity, biocompatibility, and tunable length.[5]

Aldehyde-PEG-Amine Linkers: A Versatile Tool for PROTAC Development

Aldehyde-PEG-amine linkers are a class of heterobifunctional linkers that feature an aldehyde group at one terminus and a primary amine at the other, connected by a PEG chain. This specific arrangement offers several advantages in the synthesis of PROTACs:

-

Versatile Reactivity: The aldehyde group can readily react with primary amines on a protein or ligand via reductive amination to form a stable secondary amine bond.[6][7] The terminal amine of the linker can be used for conjugation to the other ligand, often through amide bond formation.[8]

-

Tunable Properties: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the POI and the E3 ligase, a critical factor for efficient ubiquitination.[5]

-

Enhanced Physicochemical Properties: The hydrophilic nature of the PEG backbone can improve the solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[9]

Synthesis of Aldehyde-PEG-Amine Linkers and PROTAC Conjugation

The synthesis of PROTACs using aldehyde-PEG-amine linkers typically involves a multi-step process. First, a heterobifunctional PEG linker with a protected amine and a precursor to the aldehyde (such as a hydroxyl group) is synthesized. The aldehyde is then unmasked, and the linker is sequentially conjugated to the POI-binding ligand and the E3 ligase-recruiting ligand.

A common strategy for incorporating the aldehyde functionality is through the oxidation of a terminal hydroxyl group on a PEG-amine linker. The amine group is typically protected (e.g., with a Boc group) during this step.

The key conjugation reaction involving the aldehyde is reductive amination . This process involves two main steps:

-

Schiff Base Formation: The aldehyde group on the PEG linker reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or a lysine (B10760008) residue) to form a reversible imine intermediate, also known as a Schiff base.[6]

-

Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the imine bond to a stable secondary amine linkage.[6]

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC. The optimal linker length is target-dependent and must be empirically determined. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long can result in reduced potency due to excessive flexibility.

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data from the literature on the effect of PEG linker length on PROTAC efficacy for various targets.

| Target Protein | E3 Ligase | Linker Type | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | PEG | 0 | < 0.5 µM | > 80 | [1] |

| BRD4 | CRBN | PEG | 1-2 | > 5 µM | < 20 | [1] |

| BRD4 | CRBN | PEG | 4-5 | < 0.5 µM | > 80 | [1] |

| BRD4 | VHL | PEG | Variable | Potency decreased with increasing length | - | [1] |

Experimental Protocols

General Protocol for Reductive Amination using an Aldehyde-PEG Linker

This protocol describes the conjugation of an aldehyde-functionalized PEG linker to a protein containing primary amines.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

-

mPEG-aldehyde (e.g., m-PEG8-aldehyde)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to the desired concentration.

-

PEG-Aldehyde Addition: Add the mPEG-aldehyde linker to the protein solution at a molar excess of 5- to 20-fold. The optimal ratio may need to be determined empirically.

-

Initiation of Reductive Amination: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

-

Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Purification: Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or another suitable purification method.[6][7]

General Protocol for PROTAC Synthesis using an Aldehyde-PEG-Amine Linker

This protocol outlines a general strategy for synthesizing a PROTAC where one ligand is attached via reductive amination and the other via amide bond formation.

Materials:

-

POI-binding ligand with a primary amine

-

E3 ligase-recruiting ligand with a carboxylic acid

-

Aldehyde-PEG-amine linker (with a protected amine)

-

Amide coupling reagents (e.g., HATU, DIPEA)

-

Deprotection reagent (e.g., TFA for Boc-protected amine)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Amide Coupling:

-

Dissolve the E3 ligase ligand-COOH and the aldehyde-PEG-NH(Boc) linker in anhydrous DMF.

-

Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Purify the resulting intermediate by HPLC.

-

-

Deprotection:

-

Dissolve the purified intermediate in DCM.

-

Add TFA to remove the Boc protecting group.

-

Remove the solvent and TFA under reduced pressure.

-

-

Reductive Amination:

-

Dissolve the deprotected intermediate and the POI-binding ligand-NH2 in a suitable buffer.

-

Add sodium cyanoborohydride.

-

Incubate until the reaction is complete (monitor by LC-MS).

-

Purify the final PROTAC using preparative HPLC.[8]

-

Visualization of Key Pathways and Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The following diagram outlines a typical workflow for the design, synthesis, and evaluation of a PROTAC.

Caption: A typical workflow for PROTAC design, synthesis, and evaluation.

Conclusion

Aldehyde-PEG-amine linkers represent a powerful and versatile tool in the development of targeted protein degraders. Their straightforward and robust conjugation chemistry, coupled with the tunable and biocompatible nature of the PEG backbone, allows for the systematic optimization of PROTAC properties. A thorough understanding of the synthesis, mechanism of action, and the impact of linker characteristics on degradation efficacy is paramount for the rational design of novel and effective protein degraders. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to harness the potential of aldehyde-PEG-amine linkers in their drug discovery efforts. As the field of targeted protein degradation continues to evolve, the innovative design and application of such linkers will undoubtedly play a central role in bringing this transformative therapeutic modality to the clinic.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. precisepeg.com [precisepeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Central Role of the Linker in PROTAC Design

An In-Depth Technical Guide to the Core Principles of Using PEG Linkers for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

Far from being a simple spacer, the linker is a critical determinant of a PROTAC's biological activity and drug-like properties.[1][5] Its composition, length, and flexibility directly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][5] Furthermore, the linker significantly impacts crucial physicochemical properties such as solubility and cell permeability. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as one of the most prevalent and versatile motifs in PROTAC design.[4][6][7]

Core Principles of PEG Linkers in PROTACs

PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties including hydrophilicity, biocompatibility, and tunable flexibility.[1][2][6] These characteristics are instrumental in addressing common challenges in the development of effective protein degraders.

2.1. Enhancing Solubility A primary hurdle in PROTAC development is the often large and lipophilic nature of the final molecule, which can lead to poor aqueous solubility.[1] PEG linkers, with their inherent hydrophilicity, are frequently incorporated to counteract this lipophilicity, thereby improving the overall solubility of the PROTAC and its compatibility with physiological environments.[2][7][][9]

2.2. Modulating Cell Permeability The relationship between PEGylation and cell permeability is complex. While the increased polarity from PEG linkers can reduce passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous.[1] PEG chains can adopt folded conformations that may shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[1] However, studies have also shown that permeability can decrease with increasing PEG linker length.[10] Consequently, the optimal number of PEG units must be determined empirically for each PROTAC system to strike the right balance between solubility and cell uptake.[1]

2.3. Optimizing Ternary Complex Formation The linker's length and flexibility are paramount for achieving a stable and productive ternary complex.[5][11]

-

Linkers that are too short can introduce steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously and forming a productive complex.[6][]

-

Linkers that are too long can result in an excessive entropic penalty upon binding, leading to a less stable complex and a decrease in degradation potency.[5][6]

-

An optimal linker length provides the necessary flexibility for the PROTAC to orient the POI and E3 ligase in a spatially favorable manner, facilitating efficient ubiquitin transfer from the E2-E3 ligase complex to lysine (B10760008) residues on the target protein's surface.[5][]

The flexible nature of PEG linkers allows the two ends of the PROTAC to sample a wide range of orientations, increasing the probability of achieving a productive ternary complex conformation.[12][13]

Quantitative Analysis: Impact of PEG Linker Length on PROTAC Performance

Systematic evaluation of linker length is a cornerstone of PROTAC optimization. The tables below present a synthesized comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the typical impact of varying PEG linker length on degradation efficacy and cell permeability.[6]

Table 1: Effect of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

|---|---|---|---|

| BRD4-PEG2 | 2 PEG units | > 1000 | < 20 |

| BRD4-PEG3 | 3 PEG units | 150 | 75 |

| BRD4-PEG4 | 4 PEG units | 25 | > 95 |

| BRD4-PEG5 | 5 PEG units | 30 | > 95 |

| BRD4-PEG6 | 6 PEG units | 80 | 85 |

| BRD4-PEG8 | 8 PEG units | 250 | 60 |

¹DC₅₀: Half-maximal degradation concentration. Lower values indicate higher potency. ²Dₘₐₓ: Maximum percentage of protein degradation achieved. (Data is representative and compiled for illustrative purposes based on trends reported in the literature.[6])

Table 2: Effect of PEG Linker Length on Physicochemical Properties

| PROTAC | Linker Composition | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |

|---|---|---|---|

| BRD4-PEG2 | 2 PEG units | 4.5 | 1.8 |

| BRD4-PEG3 | 3 PEG units | 4.1 | 1.5 |

| BRD4-PEG4 | 4 PEG units | 3.7 | 1.2 |

| BRD4-PEG5 | 5 PEG units | 3.3 | 1.0 |

| BRD4-PEG6 | 6 PEG units | 2.9 | 0.8 |

| BRD4-PEG8 | 8 PEG units | 2.1 | 0.5 |

(Data is representative and compiled for illustrative purposes based on trends reported in the literature.[1][10])